molecular formula C11H10O3 B1612328 2,3-Dimethylbenzofuran-5-carboxylic acid CAS No. 3781-93-9

2,3-Dimethylbenzofuran-5-carboxylic acid

Cat. No. B1612328
CAS RN: 3781-93-9
M. Wt: 190.19 g/mol
InChI Key: IEVYFTRORXVVLS-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzofuran-5-carboxylic acid is a chemical compound with the CAS number 3781-93-9 . It is offered by several chemical providers such as BenchChem and Alfa Chemistry .


Chemical Reactions Analysis

The specific chemical reactions involving 2,3-Dimethylbenzofuran-5-carboxylic acid are not detailed in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dimethylbenzofuran-5-carboxylic acid can be found in various chemical databases . For instance, ChemicalBook provides information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information .

Scientific Research Applications

Synthesis of Derivatives

  • Derivative Synthesis : Research has explored the synthesis of nitro, amino, and acetamino derivatives of 2,3-dimethylbenzofuran, expanding the potential applications of this compound in various chemical syntheses (Kawase, Takata, & Hikishima, 1971).

Chemical Reactions and Transformations

  • Acetylation and Carboxylic Acids Synthesis : Studies have investigated the acetylation of 2,3-dimethylbenzofuran derivatives, leading to the creation of carboxylic acids via haloform reactions. This highlights the versatility of 2,3-dimethylbenzofuran in producing various chemical entities (Kawase & Takashima, 1967).
  • Steric Effects and Molecular Structure Analysis : The molecular structure of 2,3-dimethylbenzoic acid has been determined, providing insights into steric effects and the influence of crystal forces on molecular conformation (Císařová, Podlaha, Böhm, & Exner, 2000).

Crystallography and Molecular Interactions

  • Inclusion Complex Studies : The crystal structure of inclusion complexes involving derivatives of 2,3-dimethylbenzofuran has been studied, contributing to the understanding of molecular interactions and crystallography (Rontoyianni & Mavridis, 1994).

Fluorescence and Analytical Chemistry

  • Fluorescence Derivatization of Carboxylic Acids : Derivatives of 2,3-dimethylbenzofuran have been used in the development of highly sensitive fluorescence derivatization reagents for carboxylic acids, demonstrating their utility in analytical chemistry (Narita & Kitagawa, 1989).

Biological Activity

  • Investigation in Natural Products : Research on natural products has identified diprenylated benzoic acids from plants, one of which includes a derivative of 2,3-dimethylbenzofuran, indicating the biological relevance of this compound in natural product chemistry (Blunt, Chen, & Wiemer, 1998).

Safety And Hazards

The safety data sheet (SDS) for 2,3-Dimethylbenzofuran-5-carboxylic acid can be viewed for free at Echemi.com . More detailed safety and hazard information can be found in the SDS .

Future Directions

The future directions for the use and study of 2,3-Dimethylbenzofuran-5-carboxylic acid are not specified in the search results .

properties

IUPAC Name

2,3-dimethyl-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-7(2)14-10-4-3-8(11(12)13)5-9(6)10/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVYFTRORXVVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602253
Record name 2,3-Dimethyl-1-benzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylbenzofuran-5-carboxylic acid

CAS RN

3781-93-9
Record name 2,3-Dimethyl-1-benzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Kawase, M Takashima - Bulletin of the Chemical Society of Japan, 1967 - journal.csj.jp
Acetyl derivatives of 2, 3-dimethylbenzofuran and their methyl homologs were derived into the corresponding carboxylic acids by the haloform reaction, and the acetylation of thier …
Number of citations: 3 www.journal.csj.jp

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